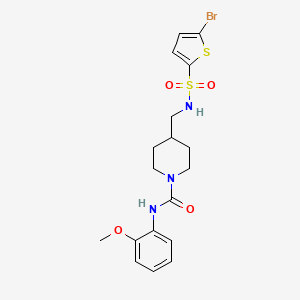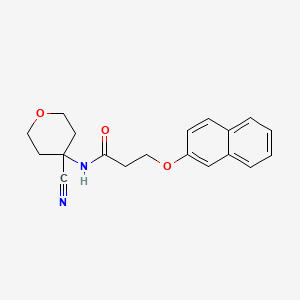
N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide, commonly known as ONO-4817, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of oxanamide derivatives and has shown promising results in preclinical studies for various diseases.
Wirkmechanismus
ONO-4817 inhibits the activity of PDE4 by binding to the catalytic site of the enzyme. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), which is involved in the regulation of various inflammatory pathways. The inhibition of PDE4 by ONO-4817 leads to an increase in the intracellular levels of cAMP, which results in the activation of protein kinase A (PKA). PKA regulates the activity of various transcription factors such as CREB and NF-κB, which are involved in the regulation of inflammatory pathways.
Biochemical and Physiological Effects:
ONO-4817 has been shown to exhibit anti-inflammatory and anti-tumor properties in various preclinical studies. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines in various cell types such as macrophages and T cells. ONO-4817 has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
ONO-4817 has several advantages for lab experiments. The compound is stable under normal laboratory conditions and can be easily synthesized and purified. ONO-4817 has also been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, ONO-4817 has some limitations for lab experiments. The compound is relatively expensive and may not be readily available in some laboratories. ONO-4817 also has some potential toxicity concerns, which need to be addressed in future studies.
Zukünftige Richtungen
ONO-4817 has several potential therapeutic applications, and future studies should focus on exploring the compound's efficacy in various diseases. The compound has shown promising results in preclinical studies for its anti-inflammatory and anti-tumor properties, and future studies should focus on its potential clinical applications. ONO-4817 can also be used as a tool compound to study the role of PDE4 in various physiological and pathological conditions. Future studies should also focus on developing more potent and selective PDE4 inhibitors based on the structure of ONO-4817.
Synthesemethoden
The synthesis of ONO-4817 involves the reaction between 4-cyanooxan-4-ylamine and 3-(naphthalen-2-yloxy)propanoyl chloride in the presence of a base. The reaction proceeds via an amide bond formation and yields ONO-4817 as a white solid. The purity of the compound can be achieved by various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
ONO-4817 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. The compound has shown promising results in preclinical studies for its anti-inflammatory and anti-tumor properties. ONO-4817 inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various inflammatory pathways. The inhibition of PDE4 by ONO-4817 leads to a decrease in the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c20-14-19(8-11-23-12-9-19)21-18(22)7-10-24-17-6-5-15-3-1-2-4-16(15)13-17/h1-6,13H,7-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUISPKYIYIXDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

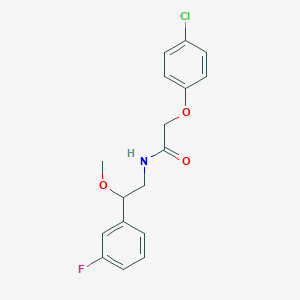
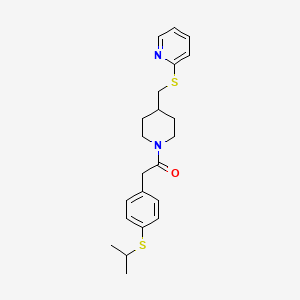
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2482410.png)
![N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2482415.png)
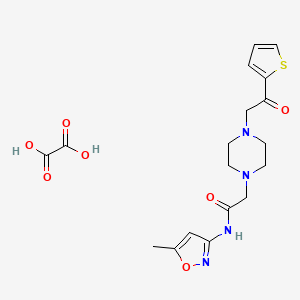
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)

![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)
![Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2482423.png)
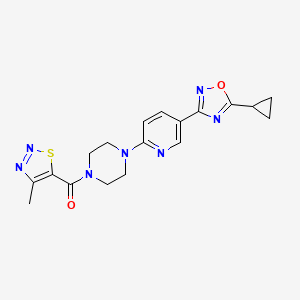
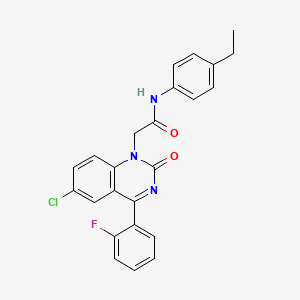
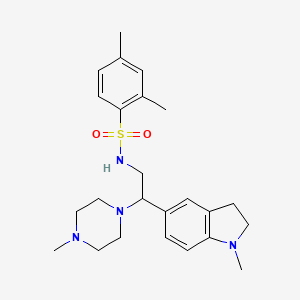
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482428.png)
